Tert-butyl 2-amino-3-phenylpropanoate
Description
Significance in Modern Organic Synthesis
The significance of tert-butyl 2-amino-3-phenylpropanoate in modern organic synthesis is largely due to its tert-butyl ester group. chemshuttle.com This group provides considerable synthetic versatility, primarily by acting as a protecting group for the carboxylic acid functionality of the phenylalanine backbone. chemshuttle.com This protection allows chemists to perform reactions on other parts of the molecule, such as the amino group, without unintended side reactions involving the carboxylic acid. The stability of the tert-butyl ester under many reaction conditions, coupled with its selective removal under specific acidic conditions, makes it an invaluable tool in multi-step synthetic sequences.
Role as a Chiral Building Block
Chiral amines and their derivatives are crucial intermediates in the pharmaceutical and agrochemical industries. mdpi.com this compound, particularly its enantiomerically pure forms like (S)-tert-butyl 2-amino-3-phenylpropanoate, serves as a fundamental chiral building block. chemshuttle.commdpi.com Its pre-existing stereocenter is utilized in asymmetric synthesis to construct complex chiral molecules with a high degree of stereochemical control. chemshuttle.com
This compound functions as a chiral auxiliary, guiding the stereochemical outcome of reactions to form new chiral centers. chemshuttle.com Its application is particularly notable in the synthesis of chiral centers adjacent to aromatic systems. chemshuttle.com A key industrial application includes its use in the synthesis of beta-adrenergic blocking agents. chemshuttle.com The inherent chirality of the molecule is transferred to the target molecule, avoiding the need for challenging chiral separations later in the synthetic process.
Importance in Amino Acid and Peptide Chemistry
In the intricate field of peptide chemistry, controlling the reactivity of functional groups is paramount. This compound is an important derivative of phenylalanine used in peptide synthesis. The tert-butyl ester effectively protects the C-terminus of the phenylalanine residue, preventing it from participating in peptide bond formation while the chain is elongated from the N-terminus.
This strategic protection is essential for the stepwise and controlled assembly of peptide chains. nih.govresearchgate.net The compound also serves as a precursor in the synthesis of modified peptides and peptidomimetics, such as enkephalin analogs, which are of interest for their biological activities. chemshuttle.com The use of such protected amino acid derivatives is a foundational strategy in modern solid-phase and solution-phase peptide synthesis.
Chemical and Physical Properties
The following table summarizes key properties of (S)-tert-butyl 2-amino-3-phenylpropanoate.
| Property | Value |
| CAS Number | 16874-17-2 nextpeptide.com |
| Molecular Formula | C13H19NO2 chemshuttle.com |
| Molecular Weight | 221.30 g/mol |
| Appearance | Colorless to pale yellow liquid chemshuttle.com |
| Density | ~1.05 g/cm³ at 25 °C chemshuttle.com |
| Solubility | Low water solubility; miscible with most organic solvents chemshuttle.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-amino-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOISWWBTZMFUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347222 | |
| Record name | Phenylalanine, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16367-71-8 | |
| Record name | Phenylalanine, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16367-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Classical Esterification Routes
Direct esterification methods offer a more straightforward approach to the target molecule, typically involving the reaction of phenylalanine with a tert-butylating agent under acidic conditions.
This method involves the direct reaction of L-phenylalanine with a source of the tert-butyl group in the presence of a strong acid catalyst. One common approach is the reaction of L-phenylalanine with tert-butyl acetate (B1210297), utilizing an acid like perchloric acid to drive the reaction. google.com The reaction is typically carried out at room temperature for an extended period. google.com Another variant employs isobutylene (B52900) gas bubbled through a solution of phenylalanine in a suitable solvent like dioxane, with an acid catalyst such as p-toluenesulfonic acid (PTSA). google.com The use of tert-butanol (B103910) in the presence of an acid catalyst like sulfuric acid or boron trifluoride diethyl etherate is also a viable method. researchgate.net A simple and effective method involves treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which acts as both the solvent and the tert-butyl source. thieme-connect.com
Table 1: Direct Acid-Catalyzed Esterification of Phenylalanine
| Phenylalanine Source | Reagents | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| L-Phenylalanine | tert-Butyl Acetate | 60% Perchloric Acid (aq) | tert-Butyl Acetate | 18-24 h, 15-25°C | 76.4 | google.com |
| L-Phenylalanine | Isobutylene | p-Toluenesulfonic acid (PTSA) | Dioxane | 2-3 days, Autoclave | Not specified | google.com |
| Protected Amino Acids | tert-Butanol | Boron trifluoride diethyl etherate | Not specified | Not specified | Good | researchgate.net |
| Free Amino Acids | tert-Butyl Acetate | Bis(trifluoromethanesulfonyl)imide | tert-Butyl Acetate | Fast | High | thieme-connect.com |
Transesterification offers an alternative route where a more common ester of phenylalanine, such as the methyl or ethyl ester, is converted to the tert-butyl ester. This reaction is an equilibrium process and can be catalyzed by both acids and bases. masterorganicchemistry.com For instance, the transesterification of an aliphatic methyl ester can be achieved at room temperature using potassium tert-butoxide in diethyl ether. researchgate.net While specific examples for phenylalanine are less common in readily available literature, the general principle is applicable. The reaction involves the exchange of the alkoxy group of the starting ester with a tert-butoxide group. masterorganicchemistry.com A borane-catalyzed transesterification of tert-butyl esters with other alcohols has also been reported, highlighting the versatility of this approach. rsc.org
Multistep Synthesis Strategies
Multistep syntheses provide a more controlled approach, particularly for minimizing side reactions and ensuring high purity of the final product. This typically involves a protection-esterification-deprotection sequence.
This strategy involves first protecting the nucleophilic amino group of phenylalanine, then carrying out the esterification of the carboxylic acid, and finally removing the amino-protecting group to yield the desired product.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids due to its stability under many reaction conditions and its facile removal under acidic conditions. The protection of L-phenylalanine is commonly achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A well-established procedure involves dissolving L-phenylalanine in a mixture of water and tert-butanol with sodium hydroxide (B78521), followed by the addition of di-tert-butyl dicarbonate. orgsyn.org This method provides N-tert-butoxycarbonyl-L-phenylalanine in high yields. orgsyn.org
Table 2: Boc Protection of L-Phenylalanine
| Phenylalanine Source | Reagents | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| L-Phenylalanine | Di-tert-butyl dicarbonate | Sodium hydroxide | Water/tert-Butanol | Overnight, Room Temperature | 78-87 | orgsyn.org |
| L-Amino acids | Di-tert-butyl dicarbonate | Triethylamine | Dioxane/Water | 18 h, 0°C to Room Temperature | 92 (for Phe) | nih.gov |
Once the amino group is protected as its Boc derivative, the carboxylic acid can be esterified to form the tert-butyl ester. One method involves the reaction of the N-protected amino acid with tert-butanol using boron trifluoride diethyl etherate and anhydrous magnesium sulfate. researchgate.net Another approach is the transesterification of an N-protected amino acid methyl ester. For example, treating an N-protected amino acid methyl ester with sodium tert-butoxide in a solvent like THF can yield the corresponding tert-butyl ester. rsc.org
Following the successful esterification, the final step is the selective removal of the Boc protecting group. This is typically achieved under acidic conditions that leave the tert-butyl ester intact. A common method involves the use of hydrogen chloride in an organic solvent. sciengine.com This selective deprotection at room or low temperature can afford the desired tert-butyl phenylalanine hydrochloride with good yields. sciengine.com
Protection-Esterification-Deprotection Sequences
Selective Deprotection Methodologies
The selective deprotection of the tert-butyl ester and the commonly used N-tert-butoxycarbonyl (Boc) protecting group in tert-butyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate is a key consideration in its synthesis. The choice of deprotection reagent and conditions is crucial to avoid unintended cleavage of other sensitive groups within the molecule.
Acid-catalyzed deprotection is a common strategy. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently used for the removal of the Boc group. However, these conditions can also lead to the cleavage of the tert-butyl ester. To achieve selectivity, careful control of the reaction conditions is necessary. For instance, the use of a limited amount of a strong acid or the use of milder acidic conditions can sometimes allow for the selective removal of the more labile Boc group while leaving the tert-butyl ester intact.
Lewis acids offer an alternative and often milder approach for deprotection. Zinc bromide (ZnBr₂) in dichloromethane has been shown to facilitate the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.net However, N-Boc groups can also be labile under these conditions. researchgate.net Another selective method for tert-butyl ester cleavage in the presence of an N-Boc group involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. This system has been reported to selectively cleave the tert-butyl ester, reversing the usual selectivity observed under acidic conditions.
Recent research has also explored other catalytic systems for deprotection. For example, copper(II) triflate (Cu(OTf)₂) has been reported as a mild catalyst for the de-tert-butylation of N,N-disubstituted amides and can also be used for Boc deprotection. The use of perfluoro-tert-butanol (B1216648) has been investigated as a mild alternative for the on-resin detritylation in the presence of acid-sensitive groups like Boc and tert-butyl esters, highlighting the ongoing search for highly selective deprotection methods. nih.gov
| Deprotection Method | Reagent(s) | Target Group | Selectivity Notes |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) in DCM | N-Boc | Can also cleave tert-butyl ester. nih.gov |
| Lewis Acid-Catalyzed | ZnBr₂ in DCM | tert-Butyl Ester | N-Boc group can also be labile. researchgate.net |
| Lewis Acid-Catalyzed | CeCl₃·7H₂O / NaI in Acetonitrile | tert-Butyl Ester | Selective over N-Boc group. |
| Catalytic | Cu(OTf)₂ | N-Boc / tert-Butyl | Mild conditions reported for de-tert-butylation. |
| Mild Acidic | Perfluoro-tert-butanol | Trityl group | Selective in the presence of Boc and tBu esters. nih.gov |
Stereoselective Synthesis Approaches
The synthesis of enantiomerically pure tert-butyl 2-amino-3-phenylpropanoate is of significant interest. Stereoselective methods, including enzymatic catalysis and asymmetric phase-transfer catalysis, are employed to achieve high enantiomeric purity.
Enzymatic Catalysis in Chiral Resolution
Enzymatic methods offer a green and highly selective approach to obtaining chiral compounds. Lipases are particularly versatile biocatalysts for the kinetic resolution of racemic mixtures of amino acid esters.
Lipase-catalyzed N-acylation is a widely used method for the kinetic resolution of amines and amino acid esters. In this process, a racemic mixture of this compound can be reacted with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amino acid ester can then be separated. Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase for such resolutions. nih.govresearchgate.net The choice of solvent and acyl donor can significantly influence the enantioselectivity and reaction rate.
Similarly, lipase-catalyzed aminolysis, where an ester is reacted with an amine, can also be employed for kinetic resolution, although it is less common for the resolution of amino acid esters themselves.
Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with a chiral catalyst or reagent. For this compound, this is typically achieved through enantioselective hydrolysis or acylation catalyzed by a lipase.
In a typical kinetic resolution by hydrolysis, a racemic mixture of the ester is treated with a lipase in an aqueous buffer. The lipase selectively hydrolyzes one of the enantiomers to the corresponding carboxylic acid, while the other enantiomer remains as the ester. The separation of the resulting acid and ester provides the two enantiomers.
Alternatively, in a transesterification-based kinetic resolution, the racemic amino acid ester is reacted with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of an immobilized lipase like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin). nih.gov One enantiomer is selectively acylated, and the resulting N-acetylated product can be separated from the unreacted enantiomer. The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are indicative of a highly selective resolution.
A study on the enzymatic kinetic resolution of a related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using various lipases demonstrated that Candida antarctica lipase B (CAL-B) provided excellent results with an enantiomeric ratio (E) greater than 200. nih.govresearchgate.net The reaction conditions, including the choice of lipase, solvent, and temperature, were shown to be critical for achieving high conversion and enantioselectivity. nih.govresearchgate.net
| Lipase | Reaction Type | Substrate Example | Key Findings |
| Candida antarctica Lipase B (CAL-B) | Transesterification | tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | High conversion and enantioselectivity (E > 200). nih.govresearchgate.net |
| Pseudomonas cepacia Lipase | Hydrolysis/Acylation | Amino acid esters | Known to catalyze enantioselective transformations. |
Asymmetric Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is a powerful tool for the enantioselective synthesis of α-amino acids. This method typically involves the alkylation of a glycine (B1666218) derivative under biphasic conditions, catalyzed by a chiral phase-transfer catalyst.
The asymmetric α-alkylation of a Schiff base of glycine tert-butyl ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is a well-established method for the synthesis of α-amino acids. mdpi.orgresearchgate.net Chiral phase-transfer catalysts derived from Cinchona alkaloids are highly effective in promoting this reaction with high enantioselectivity. rsc.orgrsc.org
These catalysts are typically quaternary ammonium (B1175870) salts of Cinchona alkaloids, such as cinchonidine (B190817) or cinchonine, which have been modified at the N- and O-positions. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, which then reacts with an alkylating agent, such as benzyl (B1604629) bromide, in the organic phase to produce the corresponding α-alkylated product. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.
Several generations of Cinchona-derived phase-transfer catalysts have been developed, with later generations incorporating bulky substituents, such as an anthracenylmethyl group, to enhance enantioselectivity by providing more effective shielding of one face of the enolate. mdpi.org Dimeric Cinchona alkaloid catalysts have also been synthesized and shown to be highly efficient, affording excellent yields and enantiomeric excesses in the alkylation of glycine derivatives.
The reaction is typically carried out using a solid or aqueous base, such as potassium hydroxide or cesium hydroxide, in a biphasic system of an organic solvent (e.g., toluene (B28343) or dichloromethane) and water. The choice of catalyst, base, solvent, and temperature are all critical parameters for achieving high enantioselectivity.
| Catalyst Generation | Key Feature | Typical Enantioselectivity |
| First Generation | N-benzyl Cinchona alkaloid salts | Moderate |
| Second Generation | N-alkyl O-alkyl Cinchona alkaloid salts | Improved |
| Third Generation | N-(9-Anthracenylmethyl) Cinchona alkaloid salts | High (up to 94% ee reported for benzylation). mdpi.org |
| Dimeric Catalysts | Two Cinchona units linked together | Very High |
Emerging Synthetic Protocols
N-Heterocycle Synthesis via Sulfinimines
The use of chiral N-tert-butanesulfinyl imines as intermediates is a powerful and broadly applied strategy for the asymmetric synthesis of nitrogen-containing compounds, including a wide variety of N-heterocycles. beilstein-journals.orgmdma.ch This methodology relies on the high stereodirecting ability of the N-tert-butanesulfinyl group, which controls the facial selectivity of nucleophilic additions to the imine C=N bond. mdma.ch The resulting sulfinamide products can then undergo further transformations, such as cyclization, to afford enantioenriched heterocyclic systems like pyrrolidines, piperidines, and aziridines. beilstein-journals.orgresearchgate.net
A comprehensive literature search was conducted to identify examples of this methodology starting specifically from the N-tert-butanesulfinyl imine derivative of this compound or its corresponding aldehyde, phenylalaninal (B8679731) tert-butyl ester. However, no specific instances of the synthesis of N-heterocycles originating from these particular sulfinimine precursors were identified in the reviewed scientific literature. While the general strategy is well-established for a diverse range of other aldehydes and ketones, its direct application to derivatives of this compound for the construction of N-heterocycles has not been reported.
Chemical Reactivity and Derivatization Studies
Transformations of the Amino Group
The nucleophilic primary amino group is a key site for a variety of chemical transformations, enabling the formation of new carbon-nitrogen bonds and the introduction of protecting groups.
Orthogonal Protection Strategies (e.g., Fmoc)
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions. biosynth.com An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by using different chemical conditions. biosynth.comresearchgate.net The most common orthogonal approach in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de
In this scheme, the α-amino group of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.deub.edu Reactive side chains, such as the carboxylic acid of aspartic or glutamic acid, or the hydroxyl group of tyrosine, are protected with acid-labile groups like the tert-butyl (tBu) ether or ester. iris-biotech.depeptide.com Tert-butyl 2-amino-3-phenylpropanoate itself serves as a building block where the carboxylic acid is already protected as a tBu ester. If this building block's amino group is to be used in a subsequent coupling step, it is typically first protected with Fmoc.
The key to this strategy's success is the differential lability of the protecting groups:
Fmoc Group Removal: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netiris-biotech.deub.edu
tBu Group Removal: The tert-butyl ester is stable to these basic conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA), often in a final deprotection step to release the completed peptide from the solid support. researchgate.netiris-biotech.de
This orthogonality ensures that the peptide chain can be elongated by deprotecting the N-terminal Fmoc group and coupling the next Fmoc-protected amino acid, without prematurely cleaving the tBu-based side-chain or C-terminal ester protections. biosynth.comresearchgate.net
Acylation and Amidation Reactions
The primary amino group of this compound readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides to form stable amide bonds. A prominent example of this reactivity is in peptide bond formation, where the amino group acts as a nucleophile.
Beyond peptide synthesis, the amino group can be acylated to produce various N-acylphenylalanine derivatives. For instance, N-acetyl-l-phenylalanine is a common derivative. mdpi.com The amidation of such N-protected phenylalanine derivatives with other amines is a well-studied transformation. The use of coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base facilitates this reaction. mdpi.com However, the choice of base and reaction conditions is critical to prevent side reactions, such as racemization at the α-carbon, which can occur via deprotonation of the activated amino acid. mdpi.com
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized through the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). nih.gov
Formation of Isocyanates and Carbamates
The amino group can be converted into a highly reactive isocyanate functional group (-N=C=O). This transformation allows for the synthesis of a variety of derivatives, most notably ureas and carbamates. For example, tert-butyl isocyanate can be prepared and serves as a reagent in its own right. nih.gov
More commonly in the context of amino acid chemistry, the amino group is converted into a carbamate. Carbamates serve as one of the most important classes of protecting groups for amines. orgsyn.org The tert-butoxycarbonyl (Boc) group is a quintessential example, which is itself a tert-butyl carbamate. The Boc group is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. orgsyn.orglibretexts.org This reaction transforms the primary amine of this compound into a Boc-protected amine, yielding N-Boc-L-phenylalanine tert-butyl ester. This compound is a valuable intermediate where both the amino and carboxyl functionalities are masked with acid-labile protecting groups. organic-chemistry.org
Reactions Involving the Ester Moiety
The tert-butyl ester group is primarily a protecting group, valued for its stability under a range of conditions and its clean, acid-catalyzed removal.
Amidation and Peptide Coupling Reactions
While direct amidation of the tert-butyl ester is not its primary reactive pathway, the molecule is a central component in peptide coupling reactions. In a typical peptide synthesis step, the free amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an incoming N-protected amino acid. mdpi.compeptide.com
The activation of the carboxylic acid is achieved using a variety of coupling reagents. The choice of reagent can influence reaction efficiency and help suppress side reactions.
| Coupling Reagent(s) | Description |
| TBTU/Base | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, often used with a base like N,N-diisopropylethylamine (DIPEA), activates the carboxyl group by forming a reactive HOBt ester. mdpi.com |
| EDCI/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-Hydroxybenzotriazole are a classic carbodiimide-based coupling system that converts the carboxylic acid into a more reactive intermediate, minimizing racemization. nih.gov |
| DCC | Dicyclohexylcarbodiimide is another common coupling agent used in peptide synthesis. rsc.org |
The result of this coupling is the formation of a new peptide (amide) bond, extending the peptide chain.
Selective Ester Hydrolysis
The defining characteristic of the tert-butyl ester is its susceptibility to cleavage under acidic conditions, which proceeds via a stable tert-butyl cation. peptide.comorganic-chemistry.org A significant area of research has focused on the selective deprotection of the tert-butyl ester in the presence of other acid-sensitive groups, particularly the N-Boc group, which is also acid-labile. organic-chemistry.org Achieving this selectivity allows for the unmasking of the carboxylic acid for further transformations while the amine remains protected.
Several methods employing Lewis acids or specific reagent systems have been developed for this purpose. These reactions are often performed under mild conditions to preserve other sensitive functionalities.
| Catalyst/Reagent System | Conditions | Findings | Reference(s) |
| Ytterbium triflate (Yb(OTf)₃) | Catalytic amount (5 mol%) in nitromethane (B149229) at 45-50°C. | Excellent yields for deprotection. Selective for the tert-butyl ester in the presence of benzyl (B1604629), allyl, and methyl esters. niscpr.res.in | niscpr.res.in |
| Cerium(III) chloride/Sodium iodide (CeCl₃·7H₂O-NaI) | Refluxing acetonitrile. | Selectively cleaves tert-butyl esters in the presence of N-Boc groups, reversing the usual selectivity seen with strong acids. organic-chemistry.org | organic-chemistry.org |
| Zinc bromide (ZnBr₂) | Dichloromethane (B109758) (DCM). | Enables chemoselective hydrolysis of tert-butyl esters. N-Boc and N-trityl groups were found to be labile under these conditions, but PhF protected amines were compatible. researchgate.net | researchgate.net |
| Molecular Iodine (I₂) | Acetonitrile. | A mild and efficient method for the hydrolysis of tert-butyl esters where acid-labile groups like N-Boc, OBn, and OAc are compatible. researchgate.net | researchgate.net |
| Aqueous Phosphoric Acid | Mild conditions. | An environmentally benign reagent for the deprotection of tert-butyl esters and carbamates. Tolerates benzyl and methyl esters. organic-chemistry.org | organic-chemistry.org |
These methods highlight the extensive research dedicated to fine-tuning the reactivity of tert-butyl esters to achieve high levels of selectivity in complex syntheses. organic-chemistry.orgniscpr.res.inresearchgate.net
Modifications of the Phenyl Side Chain
The phenyl group of this compound serves as a key site for structural modifications, enabling the synthesis of derivatives with altered steric and electronic properties. Research has explored the introduction of various substituents onto the aromatic ring.
One area of study involves the synthesis of derivatives bearing sterically hindered phenolic groups. For instance, compounds like 3-(3,5-di-t-butyl-4-hydroxyphenyl)propionic acid amides and ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been synthesized. prepchem.comsimsonpharma.com These modifications introduce a bulky, antioxidant moiety to the core structure. The synthesis of these compounds can be achieved through multi-step processes. For example, the synthesis of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones was accomplished by reacting 3-chloro-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinone with various amines and amino acids. researchgate.net
These studies demonstrate that the phenyl ring is amenable to substitution, allowing for the creation of a library of compounds with diverse functionalities originating from the core structure of phenylalanine.
Synthesis of Analogs and Derivatives
The amino and carboxyl groups of this compound are primary targets for derivatization, leading to a wide array of analogs, including stereoisomeric variants, N-substituted derivatives, and analogues based on other amino acids like tyrosine.
Stereoisomeric Variants (e.g., R-enantiomer)
This compound is a chiral molecule, existing as (S) and (R)-enantiomers. The L-form, or (S)-enantiomer, is commonly available as the hydrochloride salt for use in peptide synthesis. sigmaaldrich.comsigmaaldrich.comtcichemicals.com The synthesis of the less common (R)-enantiomer is also of significant interest for creating stereochemically diverse molecules.
Asymmetric synthesis provides a powerful route to access specific enantiomers. One method involves the phase-transfer alkylation of a protected glycine (B1666218) derivative using a chiral catalyst. For example, the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with benzyl bromide in the presence of a chiral cinchona alkaloid-derived phase-transfer catalyst can yield the (R)-enantiomer of this compound. orgsyn.org The enantiomeric purity of the product can be determined using techniques like chiral stationary phase High-Performance Liquid Chromatography (HPLC), which separates the enantiomers for quantification. orgsyn.org
Table 1: Properties of this compound Stereoisomers
| Property | (S)-Enantiomer (L-form) | (R)-Enantiomer (D-form) |
| Synonym | L-Phenylalanine tert-butyl ester | D-Phenylalanine tert-butyl ester |
| CAS Number | 16874-17-2 sigmaaldrich.com | 43135-69-9 |
| Form | Solid / Powder sigmaaldrich.com | Viscous Oil orgsyn.org |
| Optical Activity [α]20/D | +47.0±1°, c = 2% in ethanol (B145695) (as HCl salt) sigmaaldrich.com | Not specified |
N-Substituted and Carbamate-Protected Derivatives
The primary amine of this compound is a nucleophilic center that readily undergoes substitution and protection reactions.
N-Arylation: A general method for the N-arylation of amino acid esters, including this compound, utilizes aryl triflates under palladium catalysis. nih.gov Conditions using a t-BuBrettPhos Pd G3 or G4 precatalyst with a base like cesium carbonate have been optimized to achieve this transformation with minimal racemization of the chiral center. nih.govresearchgate.net Mechanistic studies suggest that any observed erosion in enantiomeric excess is primarily due to the racemization of the starting amino acid ester rather than the N-arylated product. nih.gov
N-Acylation and Amide Formation: The amino group can be acylated to form amides. N-Acetyl-amino acid-NHtBu derivatives of all 20 natural amino acids have been synthesized using solution-phase methodology. nih.gov These syntheses often involve the coupling of the amino acid with a hindered amine, like tert-butylamine, sometimes requiring the use of protecting groups and activated ester intermediates. nih.gov
Carbamate Protection: Carbamate protecting groups are crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus.
Boc-Protection: The tert-butyloxycarbonyl (Boc) group is a common protecting group. The synthesis of N-Boc protected (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine involves reduction of the amino acid, followed by protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). xmu.edu.cn
Fmoc-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group. Fmoc-Tyr(tBu)-OH, a related derivative, is synthesized by reacting O-tert-butyl-L-tyrosine with a fluorenylmethyloxycarbonyl source, such as fluorenylmethyloxycarbonyl azide, in a dioxane solution. chemicalbook.com
Tyrosine-Derived Analogues
Tyrosine is an analogue of phenylalanine that contains a hydroxyl group at the para position of the phenyl ring. The corresponding tert-butyl ester derivative, (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid tert-butyl ester (L-Tyrosine tert-butyl ester), is a key building block in peptide chemistry. medchemexpress.comsigmaaldrich.com
The synthesis of tyrosine-derived analogues can be approached in several ways. A direct method for the tert-butylation of L-tyrosine using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) can yield both the desired L-tyrosine tert-butyl ester and a side product where the phenolic hydroxyl group is also tert-butylated. thieme-connect.com This highlights a common challenge in the synthesis of tyrosine derivatives: the selective protection of the carboxylic acid in the presence of the reactive phenolic group. thieme-connect.com
For applications in peptide synthesis, both the amino and the phenolic hydroxyl groups are often protected. A patented method describes the synthesis of N-(9-fluorenylmethyloxycarbonyl)-O-tertiary butyl-L-tyrosine. google.com This multi-step process begins with the esterification of L-tyrosine with methanol (B129727) and thionyl chloride, followed by protection of the amino group (e.g., as a Cbz derivative), tert-butylation of the phenolic hydroxyl using isobutylene (B52900) and sulfuric acid, and finally, introduction of the Fmoc group. google.com
Table 2: Key Tyrosine-Derived Analogues
| Compound Name | Chemical Formula | Key Features |
| (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid tert-butyl ester | C₁₃H₁₉NO₃ medchemexpress.com | The direct tyrosine analogue of this compound. medchemexpress.com |
| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | A derivative where the amine is Fmoc-protected and the phenol (B47542) is protected with a tert-butyl group. chemicalbook.com |
| N-(9-fluorenylmethyloxycarbonyl)-O-tertiary butyl-L-tyrosine | C₂₈H₂₉NO₅ | Similar to above, used extensively in solid-phase peptide synthesis. google.com |
Applications in Advanced Organic Synthesis
Building Block in Peptide Synthesis
In peptide synthesis, the controlled, stepwise addition of amino acids is paramount. Tert-butyl 2-amino-3-phenylpropanoate serves as a protected version of phenylalanine, preventing the carboxyl group from interfering with the formation of peptide bonds.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is incrementally built on an insoluble polymer support. bachem.com The most common strategy, Fmoc/t-Bu SPPS, relies on the use of the base-labile Fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid and acid-labile groups for side-chain protection. iris-biotech.debeilstein-journals.org
In solution-phase peptide synthesis, peptides are constructed in a homogenous solution without a solid support. nih.gov This method also requires a strategic use of protecting groups to ensure controlled amide bond formation. bachem.com this compound is suitable for this technique, where its tert-butyl ester protects the C-terminus while coupling reactions occur. sigmaaldrich.com
Solution synthesis often employs protecting group strategies like Z/tBu (Benzyloxycarbonyl/tert-butyl), where the tert-butyl ester remains stable while the Z-group is removed under different conditions. bachem.com The formation of the peptide bond in solution is facilitated by coupling reagents that activate the carboxylic acid of the N-protected amino acid for reaction with the free amine of the C-protected amino acid. nih.gov Modern reagents, such as cyclic propylphosphonic anhydride (B1165640) (T3P®), have been shown to mediate efficient peptide bond formation in minutes with high efficiency and no epimerization. nih.gov After each coupling and deprotection step, the product is purified before proceeding to the next cycle.
Constrained peptides and peptidomimetics are important in drug discovery as they often exhibit enhanced stability and receptor specificity. Phenylalanine analogues are key components in the design of such conformationally restricted molecules. nih.gov For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analogue of phenylalanine, is used to induce specific secondary structures like β-bends in peptides. nih.gov While this compound provides the basic phenylalanine scaffold, its derivatives are central to creating these more complex, rigid structures. Furthermore, recent research has explored dipeptides constructed from Boc-protected phenylalanine and tryptophan, which demonstrated broad-spectrum anti-bacterial activity, highlighting the functional potential of such dipeptide units. nih.gov
Role in Asymmetric Synthesis
The inherent chirality of this compound, derived from the natural L- or unnatural D-phenylalanine, makes it a valuable asset in asymmetric synthesis.
In asymmetric synthesis, the term "chiral auxiliary" typically refers to a molecule that is temporarily incorporated to direct the stereoselective formation of a new chiral center, after which it is removed. A more precise description for a compound like this compound is a "chiral building block". researchgate.netsigmaaldrich.com In this role, the compound's own stereocenter is permanently integrated into the final product, serving as a source of chirality. Its fixed stereochemistry is used to synthesize enantiomerically pure target molecules. sigmaaldrich.com For example, 4-tert-Butyl-D-phenylalanine, a related derivative, is used as a building block in pharmaceutical development and protein engineering to enhance stability and activity. chemimpex.com The principle involves using the enantiopure amino acid derivative as a scaffold upon which further complexity is built in a stereocontrolled manner.
As a chiral building block, this compound is a versatile precursor for the synthesis of other enantiomerically pure compounds. Its structure can be chemically modified while preserving the original stereocenter. Research has demonstrated its use in the synthesis of other complex chiral molecules, such as (S)-tert-butyl 2-(2-methoxy-4-nitrophenylsulfonamido)-3-phenylpropanoate. unimi.it The general strategy of using protected amino acids like N-tert-butoxycarbonyl-L-phenylalanine as a starting point for more complex molecules is a well-established practice in organic synthesis. orgsyn.org This approach leverages the readily available chiral pool of amino acids to access a wide range of valuable, enantiopure chemical entities.
Utilization in Prodrug Design Principles
The tert-butyl ester group in this compound can serve as a promoiety in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active drug. The tert-butyl ester can enhance the metabolic stability of a drug, particularly in the gastrointestinal tract, and improve its pharmacokinetic profile. chemicalbook.com For example, in the development of prodrugs for the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a tert-butyl ester was found to be resistant to hydrolysis in gastrointestinal tissue, leading to improved stability compared to other alkyl esters. chemicalbook.com This highlights the principle of using a bulky ester like the tert-butyl group to sterically hinder enzymatic cleavage, thereby protecting the parent molecule and allowing for more efficient delivery to the target site. The use of amino acid esters as part of a prodrug strategy can also leverage amino acid transporters to improve drug absorption.
Intermediate in Complex Molecule Construction
This compound is a chiral building block that can be incorporated into the synthesis of more complex molecules, including peptides and other biologically active compounds. chemscene.com Its protected carboxylic acid and free amino group allow for sequential coupling reactions. A notable application is in the late-stage modification of complex bioactive molecules. acs.orgacs.org For instance, recent research has demonstrated the use of amino acid derivatives in nickel-catalyzed cross-coupling reactions with isocyanates. acs.orgacs.org This type of reaction allows for the introduction of the phenylalanine scaffold into a larger molecule at a late stage of the synthesis, providing a modular approach to creating libraries of complex compounds for biological screening. The tert-butyl ester protects the carboxylic acid functionality during these transformations and can be readily removed under acidic conditions when desired.
Analytical and Spectroscopic Methodologies in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating tert-butyl 2-amino-3-phenylpropanoate from reaction mixtures and for quantifying the distribution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the enantiomeric excess of chiral compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Research has demonstrated the successful resolution of tert-butyl phenylalaninate enantiomers using a Daicel Chiralcel OJ-H column. clockss.org Under specific conditions, the R and S isomers are baseline separated, allowing for accurate quantification. The enantiomeric excess is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer selectively. In one study, the enantiomeric excess of a product derived from the alkylation of a glycine (B1666218) imine was determined by HPLC analysis of the resulting tert-butyl phenylalaninate after hydrolysis. clockss.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Daicel Chiralcel OJ-H | clockss.org |
| Mobile Phase | Hexane:Isopropanol (100:1) | clockss.org |
| Flow Rate | 0.5 mL/min | clockss.org |
| Retention Time (R-isomer) | 21.2 min | clockss.org |
| Retention Time (S-isomer) | 23.8 min | clockss.org |
Chiral chromatography is applied not only for analytical purposes but also for the preparative separation of enantiomers. This allows for the isolation of stereochemically pure forms of this compound, which are essential for stereoselective synthesis and the development of chiral drugs. googleapis.com
Patents describe methods for the preparative chiral HPLC separation of related compounds using columns such as the OD (amylose tris(3,5-dimethylphenylcarbamate)) phase. googleapis.comgoogleapis.com These separations are often performed at a larger scale to obtain significant quantities of the desired isomer. For instance, a mixture of diastereomers can be separated to isolate the target compound with a specific stereochemistry, which is then used in subsequent reaction steps. googleapis.com The choice of the chiral stationary phase and mobile phase is critical and is tailored to the specific properties of the compound being separated. diva-portal.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation and analysis of this compound, confirming its molecular structure and identifying key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the signals for the aromatic protons of the phenyl group typically appear in the range of δ 7.1-7.3 ppm. nih.goviucr.org The nine equivalent protons of the tert-butyl group produce a characteristic sharp singlet around δ 1.4 ppm. unive.it The protons of the methylene (B1212753) (CH₂) and methine (CH) groups of the propanoate backbone have distinct chemical shifts and coupling patterns that confirm their connectivity.
The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon of the ester at approximately δ 170-172 ppm, the quaternary carbon of the tert-butyl group around δ 81 ppm, and the methyl carbons of the tert-butyl group near δ 28 ppm. cdnsciencepub.com The carbons of the phenyl ring appear in the aromatic region (δ 125-140 ppm).
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H | ~7.2-7.4 | ~127-137 |
| α-CH | ~3.7 | ~55 |
| β-CH₂ | ~3.0 | ~40 |
| NH₂ | Broad singlet, variable | N/A |
| Ester C=O | N/A | ~172 |
| Quaternary C (tert-butyl) | N/A | ~81 |
| CH₃ (tert-butyl) | ~1.4 | ~28 |
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique used to determine the molecular weight of a compound and to monitor the progress of a chemical reaction. In the synthesis of derivatives of this compound, LC-MS is routinely used to confirm the consumption of starting materials and the formation of the desired product. google.comgoogle.com
High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For example, in a synthesis involving the coupling of this compound to another molecule, the calculated mass for the protonated product ([M+H]⁺) was 589.2544, and the experimentally found mass was 589.2541, confirming the successful reaction. iucr.org This level of accuracy is crucial for verifying the identity of new compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum shows characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine group typically appear as a medium-intensity signal around 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring and the aliphatic parts of the molecule are observed just above and below 3000 cm⁻¹, respectively. The most prominent peak is usually the C=O stretching vibration of the ester group, which is found at a strong intensity around 1735 cm⁻¹. The C-O single bond stretching of the ester and the tert-butyl group also give rise to characteristic bands in the fingerprint region (1300-1100 cm⁻¹). In a study of a complex derivative, key peaks were observed at 3261 cm⁻¹ (N-H stretch), 2957 cm⁻¹ (C-H stretch), and 1758 cm⁻¹ (C=O ester stretch), which are consistent with the expected functional groups. iucr.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 | 3261.55 | iucr.org |
| Alkyl (C-H) | Stretch | 2850-2960 | 2957.06 | iucr.org |
| Ester (C=O) | Stretch | 1735-1750 | 1758.52 | iucr.org |
| Amide (N-H) | Bend | 1550-1640 | 1522.71 | iucr.org |
| Ester (C-O) | Stretch | 1150-1250 | 1191.53 | iucr.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which govern its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively focused on tert-butyl 2-amino-3-phenylpropanoate are not extensively documented in publicly available literature, the principles of DFT have been widely applied to its constituent amino acid, phenylalanine. gelisim.edu.trnih.govacs.org These studies typically employ functionals like B3LYP with various basis sets to optimize the molecular geometry and calculate electronic properties. gelisim.edu.tr For the parent amino acid, phenylalanine, DFT calculations have been used to determine optimized structural parameters and energies. gelisim.edu.tr Such calculations for this compound would similarly provide valuable data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.
Molecular Orbital Analysis (FMO, NBO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For molecules similar to this compound, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically centered on the carbonyl group of the ester. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. researchgate.netsouthampton.ac.ukwisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilizing interactions arising from electron delocalization, such as hyperconjugation. For this compound, NBO analysis would reveal the nature of the bonding in the phenyl ring, the peptide backbone, and the tert-butyl group, as well as the interactions between them.
Molecular Modeling and Mechanistic Studies
Molecular modeling techniques allow for the simulation of molecular behavior and the investigation of reaction mechanisms at a microscopic level. These studies are instrumental in elucidating how chemical transformations occur and in understanding the factors that control their outcomes.
Reaction Pathway Elucidation
Conformational Analysis
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. The conformational landscape of this compound is primarily determined by the rotation around several key single bonds. The presence of the bulky tert-butyl group significantly influences the preferred conformations by introducing steric hindrance. Conformational analysis studies on the parent amino acid, phenylalanine, have identified several stable conformers governed by the dihedral angles of the backbone and the side chain. nih.govacs.org A similar computational analysis of its tert-butyl ester would involve systematically rotating the relevant dihedral angles and calculating the corresponding energies to identify the low-energy conformations. This information is critical for understanding its biological activity and its role as a chiral building block in synthesis.
Prediction of Reactivity and Selectivity
A primary goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. For this compound, this involves understanding how the molecule will behave in different chemical environments and how to control the outcome of its reactions.
The electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can be used to predict sites of nucleophilic and electrophilic attack. For instance, the nitrogen atom of the amino group is a likely site for electrophilic attack, while the carbonyl carbon of the ester group is susceptible to nucleophilic attack.
In reactions where new stereocenters are formed, predicting the stereoselectivity is of utmost importance. Computational modeling can be used to calculate the energies of the transition states leading to different stereoisomers. The relative energies of these transition states can then be used to predict the major product of the reaction. While specific predictive studies on the reactivity and selectivity of this compound are scarce, the theoretical framework for such predictions is well-established.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The synthesis of tert-butyl esters, including tert-butyl 2-amino-3-phenylpropanoate, is an area of continuous research, with a focus on improving efficiency, cost-effectiveness, and sustainability. A promising and novel method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. researchgate.netrsc.org This green chemistry approach operates without external heating and in a neutral environment, which is highly beneficial for sensitive drug molecules. researchgate.netrsc.org
Another efficient strategy is the acid-catalyzed reaction of L-phenylalanine with tert-butyl acetate (B1210297) in the presence of an acidic catalyst like perchloric acid. google.com This method is straightforward and can be performed at room temperature. google.com Similarly, methyl tert-butyl ether (MTBE) can serve as both a reactant and a solvent in the presence of a sulfuric acid catalyst, offering a simple and scalable process without significant racemization. researchgate.net More recent developments include the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for the rapid and high-yield synthesis of tert-butyl esters from free amino acids. organic-chemistry.org A patented process also describes the reaction of L-phenylalanine with an alcohol in the presence of thionyl chloride. researchgate.netgoogle.com
These methods represent a significant step forward from traditional approaches, offering milder conditions and improved yields.
Exploration of New Catalytic Systems (e.g., Ionic Liquids)
The quest for greener and more efficient chemical processes has led to the exploration of novel catalytic systems, with ionic liquids (ILs) at the forefront. Amino acid ionic liquids (AAILs) are particularly noteworthy due to their biocompatibility, biodegradability, and tunable properties. scbt.com These compounds can be derived from natural amino acids and exhibit high thermal stability and hydrogen bonding capabilities, making them excellent candidates as catalysts and solvents in organic reactions. acs.orgresearchgate.net
To further expand their utility in synthesis, researchers have developed tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). rsc.org These protected AAILs can be used directly in dipeptide synthesis with common coupling reagents, streamlining the process by eliminating the need for a separate base and reducing reaction times to as little as 15 minutes. rsc.org The use of lipases, such as those from Candida antarctica, in these systems has also been shown to be highly effective for various reactions, including aminolysis and esterification, in a range of solvents from organic liquids to solvent-free systems. researchgate.net
The table below summarizes some of the catalytic systems being explored:
| Catalytic System | Description | Advantages |
| Electromagnetic Milling | Solvent-free synthesis using (Boc)2O. | Green, sustainable, neutral conditions, no extra heating. researchgate.netrsc.org |
| Amino Acid Ionic Liquids (AAILs) | ILs derived from amino acids, acting as catalysts and solvents. | Biocompatible, biodegradable, high thermal stability, tunable. scbt.comacs.orgresearchgate.net |
| Boc-Protected AAILs | AAILs with a tert-butyloxycarbonyl protecting group. | Direct use in peptide synthesis, no need for an external base, faster reactions. rsc.org |
| Lipases | Enzymes like Candida antarctica lipase (B570770) used for catalysis. | Versatile, stable, active in various solvents and solvent-free systems. researchgate.net |
Expanded Scope in Advanced Medicinal Chemistry Building Blocks
This compound and its derivatives, particularly β-phenylalanine derivatives, are crucial scaffolds in medicinal chemistry. fao.org Their pseudopeptidic nature allows them to be recognized by biological systems, while offering greater stability than natural α-amino acids. fao.org This has led to their use in the development of a wide range of therapeutic agents, including antiviral, anti-Chagas, and anticancer drugs. fao.org
The tert-butyl ester group is particularly valuable in peptide synthesis because it can be easily removed under acidic conditions, thus avoiding side reactions that can occur with alkaline hydrolysis. researchgate.netresearchgate.net This protecting group strategy is fundamental in the synthesis of complex peptides and other pharmaceutically active molecules. fao.org For instance, tert-butyl protected amino acids have been instrumental in the solid-phase synthesis of lactam cyclic peptides, which are a class of pharmaceutically interesting molecules, under mild, metal-free conditions. fao.org
The metabolic stability of the tert-butyl group is another critical consideration in drug design. While it can be susceptible to metabolism, its strategic placement within a molecule can be advantageous. google.com Research into metabolically stable replacements for the tert-butyl group, such as the trifluoromethylcyclopropyl group, demonstrates the ongoing efforts to fine-tune the pharmacokinetic properties of drug candidates. google.com
Integration with Green Chemistry Principles and Sustainable Processes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound is no exception. mdpi.commdpi.comrsc.org The development of solvent-free reaction conditions, such as the electromagnetic milling technique, is a prime example of waste prevention, a core tenet of green chemistry. researchgate.netrsc.org
The use of biocatalysts, like lipases and transaminases, aligns with several green chemistry principles. mdpi.commdpi.com These enzymatic reactions are often performed in aqueous solutions or under mild conditions, reducing the need for hazardous organic solvents and high energy input. researchgate.netmdpi.com Furthermore, enzymes are biodegradable and highly selective, which minimizes the formation of byproducts and simplifies purification processes. researchgate.netmdpi.com
Amino acid ionic liquids also represent a significant advancement in sustainable chemistry. acs.org Their low volatility reduces air pollution, and their ability to be recycled and reused makes them a more environmentally friendly alternative to traditional volatile organic solvents. acs.org The development of synthetic routes that incorporate these green technologies is a key trend in the production of this compound and related compounds. researchgate.netacs.org
Applications in Advanced Material Science and Bioconjugation
The unique chemical properties of phenylalanine and its derivatives, including this compound, are being harnessed in the field of material science and bioconjugation. One area of exploration is the creation of polymeric coatings for implantable medical devices. acs.orgnih.gov L-phenylalanine can be polymerized through a radical reaction to form a coating on various surfaces, a process that can be optimized for efficiency. acs.orgnih.gov
Another innovative application is the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to have structure-selective adsorption properties, and MIPs created for L-phenylalanine have shown the ability to selectively bind to it. researchgate.netnih.gov This technology has potential applications in areas such as drug delivery and the development of treatments for conditions like phenylketonuria, where reducing phenylalanine concentration is crucial. researchgate.netnih.gov
The self-assembly of L-phenylalanine into nanostructures like fibrils and flakes is also a topic of intense research. rsc.org Understanding and controlling this self-assembly process is vital for the design of novel biomaterials and for gaining insights into the formation of amyloid fibrils associated with certain diseases. rsc.org The electrostatic interactions between the amino acid molecules play a crucial role in determining the morphology of these nanostructures. rsc.org Furthermore, tert-butyl protected amino acids are employed in the solid-phase synthesis of complex biomolecules like lactam cyclic peptides, highlighting their role in bioconjugation. fao.orgacs.org
Bio-inspired Synthetic Approaches (e.g., Chemoenzymatic routes)
Bio-inspired synthesis, particularly chemoenzymatic routes, offers a powerful and sustainable alternative to traditional chemical methods for producing this compound and related compounds. These methods leverage the high selectivity and efficiency of enzymes to carry out specific chemical transformations.
Transaminases, particularly ω-transaminases, are another class of enzymes with great potential for the synthesis of chiral amino acids and their esters. mdpi.comnih.govnih.gov Engineered ω-transaminases have been successfully used for the transamination of β-keto esters to produce chiral β-phenylalanine esters. mdpi.comnih.gov This enzymatic approach provides an alternative to using unstable β-keto acids and allows for the synthesis of specific enantiomers. mdpi.comnih.gov The development of transaminase libraries and efficient screening methods is crucial for expanding the substrate scope and improving the efficiency of these biocatalytic processes. nih.gov
The table below provides examples of chemoenzymatic routes for the synthesis of phenylalanine derivatives:
| Enzyme | Substrate(s) | Product | Key Findings |
| Lipase (from Rhizomucor miehei and porcine pancreas) | L-phenylalanine, D-glucose | L-phenylalanyl-D-glucose esters | High yields (up to 98%); regioselective esterification. nih.govnih.gov |
| Engineered ω-Transaminase | Ethyl benzoylacetate | (S)- and (R)-β-phenylalanine ethyl ester | Successful transamination of a stable β-keto ester; provides a route to chiral β-amino acid esters. mdpi.comnih.gov |
| Lipase (from Sphingomonas sp. HXN-200) | Butyric acid/ethyl butyrate, L-phenylalaninamide | Phenylalanine butyramide | Catalyzes aminolysis in a biphasic water/n-hexane system. mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 2-amino-3-phenylpropanoate, and how do their yields compare?
- Method 1 : Reacting L-phenylalanine with isobutylene yields the compound with ~64% efficiency.
- Method 2 : Using L-phenylalanine and tert-butyl acetate improves yield to ~93% under optimized conditions .
- Key Consideration : Method selection depends on substrate availability, reaction scalability, and downstream purification requirements.
Q. What storage conditions are recommended to maintain the stability of tert-butyl 2-amino-3-phenylpropanoate?
- Store at ≤-20°C in tightly sealed containers to prevent hydrolysis or decomposition .
- Avoid exposure to moisture, heat, or acidic/basic environments, which can cleave the tert-butyl ester group.
Q. How can solubility challenges of tert-butyl 2-amino-3-phenylpropanoate be addressed in aqueous or organic systems?
- For aqueous solubility : Warm the solution to 37°C and use ultrasonic agitation to disperse the compound .
- For organic solvents : Use polar aprotic solvents (e.g., DMF, DCM) due to the hydrophobic tert-butyl group.
Q. What analytical techniques confirm the identity and purity of tert-butyl 2-amino-3-phenylpropanoate?
- HPLC-MS : Verify molecular weight and detect impurities.
- NMR (¹H/¹³C) : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃) and aromatic protons (δ ~7.2–7.4 ppm) .
Advanced Research Questions
Q. How does stereochemistry impact the synthetic pathways and applications of tert-butyl 2-amino-3-phenylpropanoate?
- The (S) -enantiomer (CAS 16874-17-2) is widely used in peptide synthesis, while the (R) -enantiomer (CAS 6404-30-4) has niche applications in chiral catalysis .
- Separation Methods : Chiral chromatography or enzymatic resolution can isolate enantiomers.
Q. What role does tert-butyl 2-amino-3-phenylpropanoate play in solid-phase peptide synthesis (SPPS)?
- The tert-butyl group protects carboxylates during peptide chain elongation. Deprotection requires TFA/CH₂Cl₂ to cleave the ester without damaging other protecting groups (e.g., Fmoc) .
- Optimization Tip : Monitor deprotection kinetics via UV-Vis or LC-MS to avoid side reactions.
Q. How can researchers resolve contradictory data in the conformational analysis of tert-butyl groups in related compounds?
- Low-Temperature NMR : Resolves axial vs. equatorial conformers by slowing rotational dynamics (e.g., in hexahydrotriazacyclohexanes) .
- DFT Calculations : Include explicit solvent models to predict solution-phase conformations accurately.
Q. What strategies mitigate racemization during the synthesis of tert-butyl 2-amino-3-phenylpropanoate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
